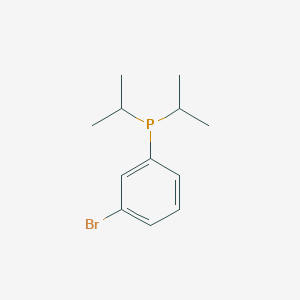
(3-Bromophenyl)di(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a bromine atom on the phenyl ring and two isopropyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 3-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of Grignard reagents or other organometallic compounds, followed by purification steps such as distillation or crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium alkoxides or amines can be used for nucleophilic substitution.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form metal-phosphine complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Scientific Research Applications
(3-Bromophenyl)di(propan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of luminescent materials and other advanced materials.
Mechanism of Action
The mechanism by which (3-Bromophenyl)di(propan-2-yl)phosphane exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphorus atom can donate electron density to transition metals, facilitating various catalytic processes. The bromine atom on the phenyl ring can also participate in further chemical modifications, enhancing the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Diisopropylphenylphosphine: Similar to (3-Bromophenyl)di(propan-2-yl)phosphane but without the bromine atom.
Tris(2-methoxyphenyl)phosphine: A tertiary phosphine with methoxy groups on the phenyl rings.
Uniqueness
This compound is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the isopropyl groups attached to the phosphorus atom provide steric hindrance, influencing the compound’s reactivity and coordination properties .
Properties
CAS No. |
651330-02-8 |
|---|---|
Molecular Formula |
C12H18BrP |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(3-bromophenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |
InChI Key |
DTDBNXJWBHYYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC(=CC=C1)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
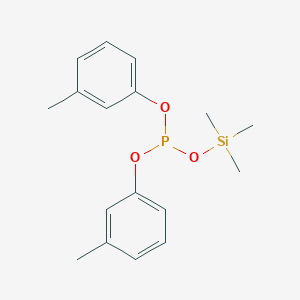
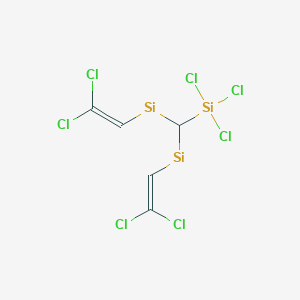
![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)
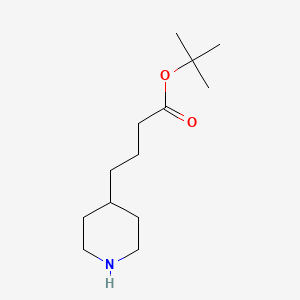
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)

![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
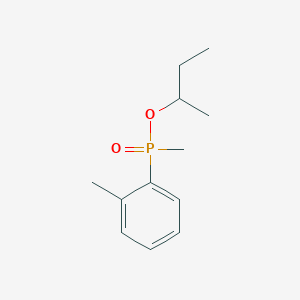
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)
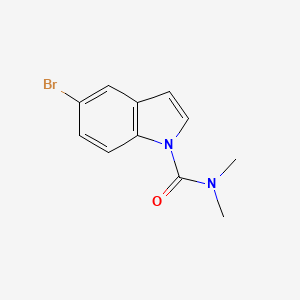
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
